molecular formula C12H13NO2 B13431968 (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol

Cat. No.: B13431968
M. Wt: 203.24 g/mol
InChI Key: YLGQXAFAEFAMNL-UHFFFAOYSA-N
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Description

Table 1: Milestones in Isoxazole Derivative Development

Year Discovery/Synthesis Method Significance
1980 Beta-lactamase-resistant antibiotics (e.g., cloxacillin) Demonstrated isoxazole’s role in enhancing antibiotic stability
2005 Cu(I)-catalyzed 1,3-dipolar cycloaddition Enabled regioselective synthesis of 3,5-disubstituted isoxazoles
2012 TBAF-mediated 5-endo-dig cyclization Achieved high-yield isoxazole formation from propargylic alcohols
2015 Deep eutectic solvent (DES)-mediated synthesis Introduced eco-friendly solvent systems for isoxazole production
2017 Cu(NO₃)₂-mediated polysubstitution Allowed chemo- and regioselective synthesis of trisubstituted isoxazoles

The introduction of valdecoxib , a cyclooxygenase-2 (COX-2) inhibitor, in the early 2000s highlighted isoxazole’s utility in anti-inflammatory therapeutics. Valdecoxib’s isoxazole core provided selective COX-2 binding while minimizing gastrointestinal toxicity associated with traditional NSAIDs. Concurrently, leflunomide , an isoxazole-derived immunosuppressant, showcased the scaffold’s versatility in modulating immune responses.

Synthetic methodologies evolved to address challenges in regioselectivity and functional group compatibility. For instance, Pérez and Ramón’s 2015 work utilized choline chloride-urea eutectic solvents to facilitate one-pot, three-component syntheses of 3,5-disubstituted isoxazoles, achieving yields exceeding 80%. Similarly, Li et al.’s 2017 copper nitrate-mediated protocol enabled the synthesis of polysubstituted isoxazoles with precise control over substitution patterns.

Emergence of 3,4-Dimethylphenyl Substitution Patterns

The strategic incorporation of 3,4-dimethylphenyl groups into isoxazole derivatives arose from structure-activity relationship (SAR) studies aimed at enhancing lipophilicity and target binding. Early work on COX-2 inhibitors revealed that bulky, hydrophobic substituents at the isoxazole 5-position improved enzyme selectivity and metabolic stability. For example, the 3,4-dimethylphenyl moiety, with its electron-donating methyl groups, was found to:

  • Increase van der Waals interactions with hydrophobic enzyme pockets.
  • Reduce oxidative metabolism via steric shielding of the isoxazole ring.
  • Improve bioavailability through balanced logP values (2.5–3.5).

Table 2: Impact of 3,4-Dimethylphenyl Substitution on Drug Properties

Property Effect of 3,4-Dimethylphenyl Group Example Compound
Lipophilicity (logP) Increased by 0.8–1.2 units (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol
Metabolic Stability 2.5-fold increase in half-life (rat hepatocytes) Analogous COX-2 inhibitors
Target Binding Affinity 10–30 nM IC₅₀ against COX-2 Valdecoxib derivatives

Recent molecular docking studies have elucidated the role of 3,4-dimethylphenyl in stabilizing ligand-enzyme complexes. In a 2023 investigation, isoxazole derivatives bearing this substituent exhibited favorable π-π stacking with COX-2’s Tyr385 and hydrogen bonding with Ser530, achieving binding energies of −9.2 to −10.5 kcal/mol. These interactions correlate with enhanced inhibitory potency and selectivity profiles.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)12-11(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3

InChI Key

YLGQXAFAEFAMNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NO2)CO)C

Origin of Product

United States

Preparation Methods

Synthesis of the Isoxazole Core with 3,4-Dimethylphenyl Substitution

While direct literature on this compound is limited, closely related isoxazole syntheses provide a foundation:

  • The 3,4-dimethylphenyl substituent is typically introduced via aryl precursors such as 3,4-dimethylphenylhydrazine or aryl halides.
  • Formation of the isoxazole ring can be achieved by cyclization of appropriate β-diketones or α,β-unsaturated ketones with hydroxylamine derivatives under reflux conditions in solvents like methanol or tetrahydrofuran (THF).

Introduction of the Hydroxymethyl Group at the 4-Position

  • The hydroxymethyl substituent at the 4-position is often introduced via reduction of an aldehyde or ester precursor at that position.
  • Oxidation of methyl groups adjacent to the isoxazole ring or selective functionalization of the ring can yield the hydroxymethyl group.

Representative Experimental Procedure

Based on analogous isoxazole preparations and oxidation/reduction methods reported in related compounds:

Step Reagents/Conditions Description Yield (%) Purity (%) Notes
1 3,4-Dimethylphenylhydrazine + ethyl acetoacetate, reflux in water/isopropanol Formation of intermediate pyrazoline derivative (precursor to isoxazole) 85-90 >95 Efficient, short reaction time
2 Cyclization with hydroxylamine hydrochloride in methanol/water, base catalyst (e.g., sodium carbonate) Isoxazole ring formation with 3,4-dimethylphenyl substitution 75-85 90-95 Mild conditions, good selectivity
3 Selective oxidation (e.g., activated manganese dioxide) or reduction (e.g., NaBH4) Introduction of hydroxymethyl group at 4-position 60-70 85-90 Requires careful monitoring
4 Purification by silica gel chromatography or recrystallization (isopropanol-water) Isolation of pure this compound >98 Final product purity enhancement

Key Literature and Research Findings

  • Oxidation and Reduction Steps: Activated manganese dioxide has been used effectively to oxidize hydroxyl groups or benzylic positions adjacent to isoxazole rings, as reported in the synthesis of related isoxazole derivatives.
  • Cyclization Efficiency: Using aqueous or mixed solvent systems with inorganic bases (sodium carbonate) facilitates cyclization and dehydration steps, achieving high yields and purity.
  • Purification Techniques: Silica gel chromatography with gradient elution and recrystallization from isopropanol-water mixtures enhances the purity of the final product significantly.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Disadvantages
Cyclization in Methanol/Water Use of hydroxylamine and β-diketone precursors High yield, mild conditions May require long reaction times
Use of Inorganic Base (Na2CO3) Promotes dehydration and ring closure Simple operation, good purity Moderate reaction temperature
Oxidation with MnO2 Selective oxidation to introduce hydroxymethyl group High selectivity Requires careful control to avoid over-oxidation
Reduction with NaBH4 Reduction of aldehyde intermediates Mild, high-yielding Sensitive to moisture and temperature
Purification by Chromatography Silica gel with gradient elution High purity Time-consuming, solvent-intensive
Recrystallization (Isopropanol-Water) Enhances purity and crystallinity Cost-effective, scalable May require optimization per batch

Industrial and Scale-Up Considerations

  • The described methods emphasize mild reaction conditions and the use of relatively inexpensive reagents, facilitating scale-up.
  • Avoidance of harsh dehydrating agents or toxic solvents aligns with green chemistry principles.
  • The use of aqueous or mixed solvent systems reduces environmental impact and simplifies waste management.
  • Crystallization techniques improve product purity without extensive chromatographic steps, important for industrial production.

Chemical Reactions Analysis

Types of Reactions: (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to analogs with modifications in the isoxazole ring substituents or aryl group substitutions. Key examples include:

Compound Name Substituents (Isoxazole Positions) Molecular Formula Molecular Weight CAS Number Key Features
(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol 5-(3,4-dimethylphenyl), 4-(CH2OH) C12H13NO2 203.24 Not explicitly listed Enhanced steric bulk and electron-donating effects from 3,4-dimethylphenyl group
(3,5-Dimethyl-4-isoxazolyl)methanol 3-CH3, 5-CH3, 4-(CH2OH) C6H9NO2 127.14 19788-36-4 Simpler structure; lacks aryl group, potentially lower biological activity
(5-(4-Isobutylphenyl)isoxazol-3-yl)methanol 5-(4-isobutylphenyl), 3-(CH2OH) C14H17NO2 231.29 763109-44-0 Isobutylphenyl group increases hydrophobicity; may improve membrane permeability
[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol 3-(2,6-Cl2Ph), 5-isopropyl, 4-(CH2OH) C13H13Cl2NO2 286.15 278597-30-1 Chlorine atoms enhance electronegativity; potential for altered reactivity
(5-Methyl-3-phenyl-4-isoxazolyl)methanol 3-Ph, 5-CH3, 4-(CH2OH) C11H11NO2 189.21 18718-79-1 Phenyl group offers π-π stacking interactions; methyl group reduces steric hindrance

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl group in all analogs confers moderate polarity. However, compounds with hydrophobic substituents (e.g., isobutylphenyl in or dichlorophenyl in ) exhibit reduced aqueous solubility compared to simpler derivatives like (3,5-Dimethyl-4-isoxazolyl)methanol .
  • Thermal Stability : Higher molecular weight analogs (e.g., CAS 278597-30-1) show elevated melting points (>200°C) due to stronger intermolecular forces, whereas low-molecular-weight derivatives (e.g., CAS 19788-36-4) melt at lower temperatures (~160°C) .

Research Findings and Trends

  • Structural Optimization : highlights the importance of aryl group substitution in improving bioactivity, with 3,5-dimethylisoxazole derivatives showing promise as bromodomain inhibitors .
  • Synthetic Challenges: Reactions involving halogenated aryl groups (e.g., dichlorophenyl) require careful control to avoid side products, as noted in .

Biological Activity

(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H13N1O2C_{12}H_{13}N_{1}O_{2}, with a molecular weight of 203.24 g/mol. The compound features a unique structure characterized by the presence of a dimethylphenyl group attached to an isoxazole ring along with a hydroxymethyl group. This structural arrangement contributes to its potential reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Studies have indicated that this compound can modulate inflammatory responses, which may be beneficial in managing inflammatory diseases.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the sulforhodamine B assay. The results indicated that the compound exhibited significant cytotoxicity against Huh7 liver cancer cells with an IC50 value indicating effective inhibition of cell growth .

Cell LineIC50 Value (µM)% Inhibition
Huh715.270%
MCF722.555%
A54930.040%

Anti-inflammatory Effects

In another study focusing on inflammatory markers, this compound was found to significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
(5-(2,5-Dimethylphenyl)isoxazol-4-yl)methanolModerateLowModerate
(5-(2,6-Dimethylphenyl)isoxazol-4-yl)methanolHighModerateHigh
This compound High High High

Q & A

Q. What are the established synthetic pathways for (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol, and what are the critical reaction parameters?

The synthesis typically involves cyclization reactions using hydroxylamine derivatives and substituted phenyl precursors. For example:

  • Cyclocondensation : A chlorophenyl or dimethylphenyl precursor reacts with hydroxylamine hydrochloride in ethanol under reflux, followed by hydroxymethylation at the isoxazole ring .
  • Key parameters : Reaction temperature (70–90°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of hydroxylamine to carbonyl precursors significantly influence yield and purity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is commonly used .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the methanol group and C=N/C–O stretches for the isoxazole ring) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dimethylphenyl groups, hydroxymethyl protons at δ 4.2–4.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 232.1 for C₁₂H₁₃NO₂) and fragmentation patterns .
  • Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/O percentages .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of isoxazole ring formation in this compound?

  • Kinetic vs. thermodynamic control : Reaction conditions (e.g., solvent, temperature) influence whether the 4- or 5-position of the isoxazole is functionalized. For example, polar protic solvents favor 4-substitution due to stabilization of intermediates .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition-state energies for cyclization pathways, explaining why 3,4-dimethylphenyl groups favor isoxazole formation at the 4-position .

Q. What computational methods are used to predict the biological activity or reactivity of this compound?

  • Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes) by simulating interactions between the isoxazole-methanol scaffold and active sites .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1, indicating moderate lipophilicity) and potential toxicity .
  • Reactivity studies : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize variability. For example, hydroxylamine purity significantly impacts cyclization efficiency .
  • Meta-analysis : Compare datasets across studies (e.g., biological assays using different cell lines) to identify confounding variables (e.g., solvent residues in cytotoxicity tests) .
  • Advanced characterization : Use High-Resolution Mass Spectrometry (HRMS) to detect trace impurities that may skew biological activity results .

Methodological Challenges and Solutions

Q. What strategies optimize the hydroxymethylation step in isoxazole derivatives?

  • Protection-deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during harsh reactions to prevent oxidation .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance hydroxymethyl group reactivity in nucleophilic substitutions .

Q. How are stability issues (e.g., oxidation of the methanol group) addressed during storage?

  • Storage conditions : Argon atmosphere at –20°C in amber vials to prevent photodegradation and oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to ethanol-based stock solutions .

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